molecular formula C7H13N3O B15253389 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine CAS No. 1240564-33-3

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine

Cat. No.: B15253389
CAS No.: 1240564-33-3
M. Wt: 155.20 g/mol
InChI Key: MVRLQPKRVPSIOL-UHFFFAOYSA-N
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Description

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methoxyethyl group at position 1 and a methyl group at position 5 on the pyrazole ring

Preparation Methods

The synthesis of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethylamine with 3-methyl-1H-pyrazole-5-carboxylic acid under appropriate conditions. The reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond. The reaction is carried out in an inert solvent like dichloromethane or toluene at elevated temperatures .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-(2-Methoxyethyl)-5-methyl-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

Properties

CAS No.

1240564-33-3

Molecular Formula

C7H13N3O

Molecular Weight

155.20 g/mol

IUPAC Name

1-(2-methoxyethyl)-5-methylpyrazol-3-amine

InChI

InChI=1S/C7H13N3O/c1-6-5-7(8)9-10(6)3-4-11-2/h5H,3-4H2,1-2H3,(H2,8,9)

InChI Key

MVRLQPKRVPSIOL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CCOC)N

Origin of Product

United States

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